{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
CAS No.: 853752-74-6
Cat. No.: VC21385133
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4g/mol
* For research use only. Not for human or veterinary use.
![{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol - 853752-74-6](/images/no_structure.jpg)
Specification
CAS No. | 853752-74-6 |
---|---|
Molecular Formula | C19H22N2O2 |
Molecular Weight | 310.4g/mol |
IUPAC Name | [1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol |
Standard InChI | InChI=1S/C19H22N2O2/c1-14-8-9-18(15(2)12-14)23-11-5-10-21-17-7-4-3-6-16(17)20-19(21)13-22/h3-4,6-9,12,22H,5,10-11,13H2,1-2H3 |
Standard InChI Key | VHHJZNGCBRNPCR-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO)C |
Canonical SMILES | CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO)C |
Introduction
Property | Value |
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Chemical Name | {1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol |
CAS Number | 853752-74-6 |
Molecular Formula | C19H22N2O2 |
Molecular Weight | 310.4 g/mol |
InChI | InChI=1S/C19H22N2O2/c1-14-8-9-18(15(2)12-14)23-11-5-10-21-17-7-4-3-6-16(17)20-19(21)13-22/h3-4,6-9,12,22H,5,10-11,13H2,1-2H3 |
InChIKey | VHHJZNGCBRNPCR-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO)C |
All values derived from source
Molecular Characteristics and Structural Analysis
The hydroxymethyl group (-CH2OH) at the 2-position of the benzimidazole ring serves as a potential hydrogen bond donor and acceptor, which may facilitate interactions with biological targets . The propyl linker (-CH2CH2CH2-) connecting the benzimidazole N-1 to the phenoxy oxygen introduces flexibility into the molecule, potentially allowing for conformational adaptations when interacting with receptors or enzymes.
When comparing this compound to related structures, several structural similarities and differences emerge. For instance, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol shares the benzimidazole-2-ylmethanol core but features a simpler N-1 substituent (propyl vs. 3-(2,4-dimethylphenoxy)propyl) and a different aryl group at the methanol carbon (4-methoxyphenyl vs. no aryl group) . Similarly, (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol contains the same benzimidazole-2-ylmethanol framework but with different substituents at the N-1 position and methanol carbon .
Step | Reaction Type | Reagents/Conditions | Expected Intermediate/Product |
---|---|---|---|
1 | Condensation | o-phenylenediamine + glycolic acid or derivative | 1H-benzimidazol-2-yl-methanol |
2 | N-alkylation | 1H-benzimidazol-2-yl-methanol + 3-(2,4-dimethylphenoxy)propyl halide, base (e.g., K2CO3), DMF | {1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol |
3 | Purification | Chromatography, recrystallization | Pure target compound |
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of {1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol. While specific spectroscopic data for this compound is limited in the available literature, predicted spectral characteristics can be inferred based on its structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the various structural components. In the 1H NMR spectrum, the aromatic protons of the benzimidazole and dimethylphenyl rings would likely appear in the δ 6.5-8.0 ppm range. The methyl groups of the dimethylphenoxy moiety would produce singlets in the δ 2.0-2.5 ppm region, while the methylene protons of the propyl chain would appear as multiplets in the δ 1.8-4.5 ppm range. The hydroxymethyl group would typically show a singlet for the methylene protons around δ 4.5-5.0 ppm and a broad exchangeable signal for the hydroxyl proton.
In the 13C NMR spectrum, characteristic signals would include the benzimidazole C-2 carbon (typically around δ 150-155 ppm), aromatic carbons (δ 110-140 ppm), methoxy carbons (δ 50-60 ppm), and the propyl chain methylene carbons (δ 25-50 ppm).
Mass spectrometry would confirm the molecular weight of 310.4 g/mol, with a molecular ion peak at m/z 310 and characteristic fragmentation patterns. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C19H22N2O2.
Infrared (IR) spectroscopy would display characteristic absorption bands for the O-H stretching of the hydroxyl group (3200-3600 cm-1), aromatic and aliphatic C-H stretching (2800-3100 cm-1), and C=N and C=C stretching of the benzimidazole core (1400-1650 cm-1).
Structural Feature | Potential Biological Activities | Rationale |
---|---|---|
Benzimidazole core | Antimicrobial, antiviral, anticancer | Common pharmacophore in many bioactive compounds |
Hydroxymethyl group | Enhanced target binding, enzyme inhibition | Hydrogen bonding capability, potential for metabolism to aldehyde |
Dimethylphenoxy group | Improved lipophilicity, membrane permeability | Hydrophobic interactions with protein binding pockets |
Propyl linker | Conformational flexibility | Allows optimal positioning of pharmacophoric elements |
Research Developments and Future Directions
Recent developments in crystallographic studies of benzimidazole derivatives, as mentioned in search result , provide valuable insights into the three-dimensional structures of these compounds and their interactions with biological targets. Such structural information is crucial for understanding structure-activity relationships and guiding the design of new derivatives with enhanced properties.
The development of new synthetic methodologies for benzimidazole derivatives, particularly those with complex substitution patterns, represents another area of ongoing research. These methods aim to improve yield, efficiency, and selectivity, making the preparation of compounds like {1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol more accessible for further studies.
Future research directions for this compound may include:
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Comprehensive biological screening to identify specific activities and target proteins
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Structure-activity relationship studies through the synthesis of structural analogs
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Investigation of potential applications in medicinal chemistry, particularly as antimicrobial, antiviral, or anticancer agents
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Exploration of the compound's physicochemical properties and formulation strategies for potential pharmaceutical applications
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Computational studies to predict binding modes and interactions with biological targets
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